molecular formula C18H12ClN3S B2390075 2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile CAS No. 303997-39-9

2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile

Cat. No.: B2390075
CAS No.: 303997-39-9
M. Wt: 337.83
InChI Key: IFQWLNBPNCWREL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile is a complex organic compound that features a chlorophenyl group, a phenylsulfanyl group, and a pyridazinyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through cyclization reactions.

    Introduction of the Phenylsulfanyl Group: This can be achieved via nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

    Formation of the Acetonitrile Group: This can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic agent due to its structural features.

    Industry: Use in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The phenylsulfanyl and pyridazinyl groups could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-[6-(methylsulfanyl)-3-pyridazinyl]acetonitrile
  • 2-(4-Chlorophenyl)-2-[6-(ethylsulfanyl)-3-pyridazinyl]acetonitrile

Uniqueness

The presence of the phenylsulfanyl group distinguishes 2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile from its analogs, potentially offering unique interactions with biological targets or distinct chemical reactivity.

Biological Activity

2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile, with the CAS number 303997-39-9, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a phenylsulfanyl group, and a pyridazinyl moiety. The molecular formula is C18H12ClN3S, and it has a molecular weight of 337.83 g/mol.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC18H12ClN3S
Molecular Weight337.83 g/mol
CAS Number303997-39-9
Density1.39 g/cm³ (predicted)
Boiling Point638.5 °C (predicted)
pKa15.07 (predicted)

The compound's structure suggests that it may interact with various biological targets, which is crucial for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity or receptor interactions. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:

  • Antitumor Activity : The presence of the pyridazinyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : The chlorophenyl and phenylsulfanyl groups are often associated with antimicrobial activity, suggesting this compound may possess similar properties.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Anticancer Studies : Research has indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyridazine derivatives can induce apoptosis in cancer cells through the activation of specific apoptotic pathways .
  • Antimicrobial Evaluation : A study evaluating various phenylsulfanyl-containing compounds found that they displayed notable antimicrobial activity against a range of bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant bacteria .
  • Enzyme Inhibition : Investigations into the inhibitory effects of similar compounds on key metabolic enzymes have revealed potential applications in metabolic disorders. The structure of this acetonitrile derivative suggests it could inhibit enzymes such as cyclooxygenases or lipoxygenases, which are implicated in inflammatory responses .

Potential Therapeutic Applications

Given its structural features and preliminary findings regarding its biological activity, this compound holds promise for:

  • Cancer Treatment : As a potential lead compound for the development of new anticancer agents.
  • Antimicrobial Drug Development : As a candidate for addressing antibiotic resistance.
  • Inflammatory Disease Management : Through its potential role as an enzyme inhibitor.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3S/c19-14-8-6-13(7-9-14)16(12-20)17-10-11-18(22-21-17)23-15-4-2-1-3-5-15/h1-11,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQWLNBPNCWREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C#N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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